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The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to

global public health. The development of novel antibiotic adjuvants, particularly β-lactamase

inhibitors, is a critical strategy to preserve the efficacy of existing β-lactam antibiotics.

Funobactam (formerly XNW4107), a novel diazabicyclooctane β-lactamase inhibitor, is

currently in late-stage clinical development in combination with imipenem/cilastatin. This guide

provides a comprehensive head-to-head comparison of Funobactam with established and

contemporary antibiotic adjuvants, supported by available preclinical and clinical data.

Overview of Funobactam
Funobactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[1] Its

combination with the carbapenem antibiotic imipenem (and the renal dehydropeptidase

inhibitor cilastatin) aims to restore imipenem's activity against a broad spectrum of

carbapenem-resistant Gram-negative bacteria.

In Vitro Efficacy: A Comparative Snapshot
The in vitro potency of Funobactam in combination with imipenem has been evaluated against

a range of multidrug-resistant pathogens. The addition of Funobactam leads to a significant

reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Table 1: Comparative In Vitro Activity (MIC) of Imipenem/Funobactam and Comparators
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Organism
Drug
Combination

MIC90 (mg/L)

Fold
Reduction in
Imipenem
MIC90

Reference

Imipenem-

nonsusceptible

Acinetobacter

baumannii

Imipenem >64 - [2]

Imipenem/Funob

actam
8 16 [2]

Imipenem-

resistant

Klebsiella

pneumoniae

Imipenem >256 - [2]

Imipenem/Funob

actam
2 128 [2]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested

isolates.

Head-to-Head In Vivo Efficacy
A crucial assessment of a new antibiotic adjuvant is its performance in preclinical infection

models compared to existing therapies. A neutropenic murine thigh infection model has been

utilized to compare the in vivo efficacy of the human-simulated regimen (HSR) of

imipenem/funobactam with other commercially available β-lactam/β-lactamase inhibitor

combinations against serine carbapenemase-producing Klebsiella pneumoniae.

Table 2: Comparative In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model against

KPC-producing K. pneumoniae
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Drug Combination
(Human-Simulated
Regimen)

Mean Change in
log10 CFU/thigh at
24h

Outcome Reference

Imipenem/Funobacta

m (500/250 mg q6h)
Stasis Bacteriostatic [3][4]

Imipenem/Relebactam

Comparable CFU

reduction to

Imipenem/Funobacta

m

Bacteriostatic [4]

Meropenem/Vaborbac

tam

Comparable CFU

reduction to

Imipenem/Funobacta

m

Bacteriostatic [4]

Ceftazidime/Avibacta

m

Greater CFU

reduction than other

regimens

Bactericidal [4]

Note: KPC = Klebsiella pneumoniae carbapenemase. CFU = Colony Forming Units. Stasis

indicates no net change in bacterial count.

The data indicates that while imipenem/funobactam demonstrates potent in vivo efficacy,

achieving stasis against KPC-producing K. pneumoniae, the ceftazidime/avibactam

combination showed a greater bactericidal effect in this specific preclinical model.[4] Against

multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa, the

imipenem/funobactam HSR produced a >1-log kill against the majority of isolates tested.[1][3]

[5]

Clinical Trials: The Ultimate Head-to-Head Test
The most definitive comparison comes from randomized controlled clinical trials. A multicenter,

randomized, double-blind, comparative Phase 3 clinical study (NCT05204368) is underway to

directly evaluate the efficacy and safety of intravenous imipenem/cilastatin/funobactam
against imipenem/cilastatin/relebactam in adult patients with hospital-acquired or ventilator-
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associated bacterial pneumonia.[6] The results of this trial will be pivotal in defining the clinical

positioning of Funobactam relative to relebactam.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of imipenem/funobactam and comparator agents is determined using the

broth microdilution method as recommended by the Clinical and Laboratory Standards Institute

(CLSI).

Preparation

Assay
Analysis

Bacterial Isolate

Inoculate Microtiter Plate WellsCation-Adjusted Mueller-Hinton Broth

Serial Dilutions of Antibiotics +/- Funobactam

Incubate at 35°C for 16-20 hours Visually Inspect for Growth MIC = Lowest Concentration with No Visible Growth

Click to download full resolution via product page

Workflow for MIC Determination.

Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: Mice are inoculated intramuscularly in the thigh with a standardized bacterial

suspension.
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Treatment: Human-simulated regimens of the test compounds (e.g., imipenem/funobactam)

and comparators are administered, typically intravenously or subcutaneously, at specified

intervals to mimic human plasma concentration-time profiles.

Assessment: At 24 hours post-infection, mice are euthanized, and the thighs are

homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from

the start of therapy is the primary endpoint.

Model Setup

Treatment Phase

Endpoint Analysis

Induce Neutropenia
(Cyclophosphamide)

Intramuscular Thigh Infection
(Bacterial Suspension)

Administer Human-Simulated Regimens
(e.g., Imipenem/Funobactam vs. Comparators)

Euthanize Mice at 24h

Homogenize Thigh Tissue

Quantify Bacterial Load
(CFU/thigh)
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Murine Thigh Infection Model Workflow.

Mechanism of Action: A Logical Comparison
Funobactam, like avibactam and relebactam, is a diazabicyclooctane derivative. These

inhibitors function as non-β-lactam β-lactamase inhibitors. In contrast, older adjuvants like

clavulanic acid and sulbactam are themselves β-lactams and act as "suicide inhibitors," being

irreversibly inactivated upon binding to the β-lactamase. Vaborbactam is distinct, belonging to

the class of boronic acid inhibitors.
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(β-Lactam Inhibitors)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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